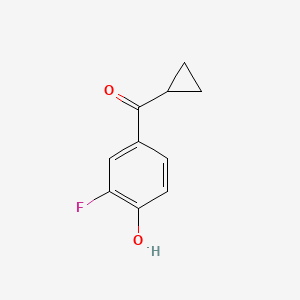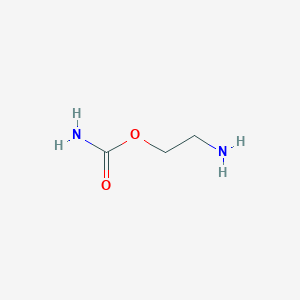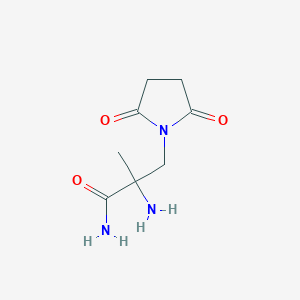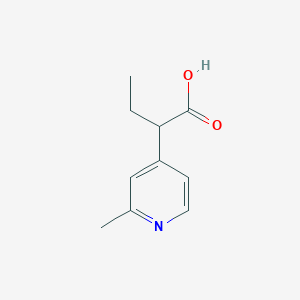
2-(2-Methylpyridin-4-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpyridin-4-yl)butanoic acid is an organic compound with a pyridine ring substituted at the 2-position with a methyl group and at the 4-position with a butanoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyridin-4-yl)butanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with butanoic acid derivatives under specific conditions. For example, the continuous flow system can be used to methylate pyridines using a stainless steel column packed with Raney® nickel .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylpyridin-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(2-Methylpyridin-4-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpyridin-4-yl)butanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine-4-boronic acid: This compound is similar in structure but contains a boronic acid group instead of a butanoic acid group.
4-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid: Another structurally related compound with different functional groups.
Uniqueness
2-(2-Methylpyridin-4-yl)butanoic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-(2-methylpyridin-4-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-9(10(12)13)8-4-5-11-7(2)6-8/h4-6,9H,3H2,1-2H3,(H,12,13) |
Clave InChI |
ZXMREHWRHUSTER-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=NC=C1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13308933.png)
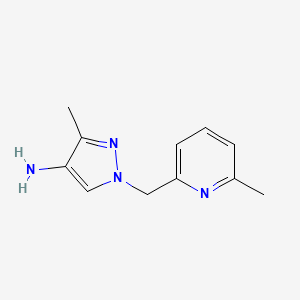
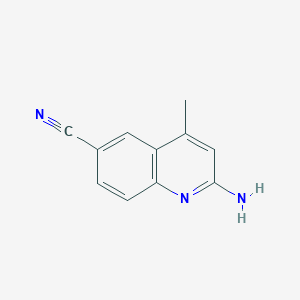
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine](/img/structure/B13308953.png)
![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)
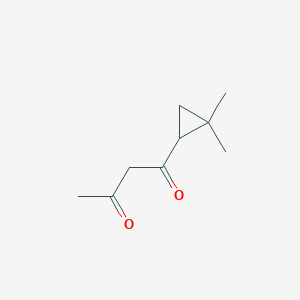
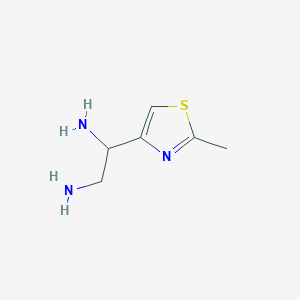
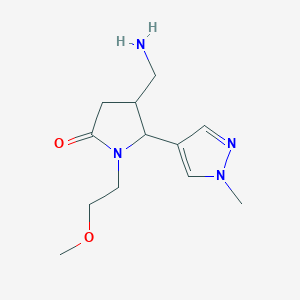
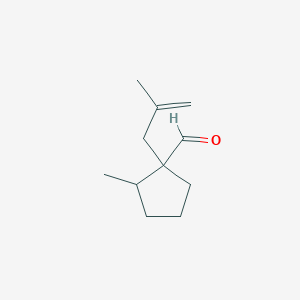
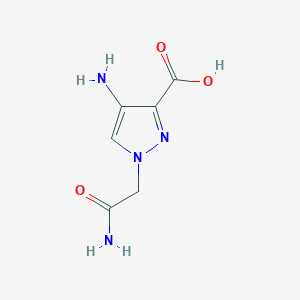
![3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13309006.png)
